![molecular formula C12H18N4O3 B1273462 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol CAS No. 23470-44-2](/img/structure/B1273462.png)
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
Overview
Description
“2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C12H18N4O3 . It has a molecular weight of 266.3 g/mol . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C12H18N4O3/c13-11-9-10 (1-2-12 (11)16 (18)19)15-5-3-14 (4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 . The Canonical SMILES is Nc1ccc(cc1N1CCNCC1)CCO . Physical And Chemical Properties Analysis
The compound has a predicted density of 1.318±0.06 g/cm3 . The predicted boiling point is 514.3±50.0 °C , and the melting point is 160 °C . The compound has a topological polar surface area of 108 Ų .Scientific Research Applications
Biological Potential of Indole Derivatives
Field
Biomedical Research
Application
Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives.
Methods
Researchers synthesize a variety of indole derivatives and screen them for different pharmacological activities.
Results
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antibacterial Agents Incorporating 1,2,4-Triazoles
Field
Pharmaceutical Research
Application
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity. They have significant antibacterial activity.
Methods
Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole are carried out to deal with the escalating problems of microbial resistance.
Results
The development of these compounds can help in dealing with the escalating problems of microbial resistance .
Antidepressant and Antipsychotic Medications
Application
Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant and antipsychotic properties. They are used in the development of various medications.
Methods
The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing for antidepressant and antipsychotic properties.
Results
Numerous piperazine-based compounds have been found to possess antidepressant and antipsychotic properties .
Anticancer Agents
Field
Cancer Research
Application
Piperazine heterocycles have shown potential as anticancer agents. They are used in the development of new cancer treatments.
Methods
The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing for anticancer properties.
Results
Several piperazine-containing hybrid heterocycles have shown significant anticancer activity .
Antimicrobial and Antioxidant Properties
Application
Piperazine ring-based compounds have shown antimicrobial and antioxidant properties. They are used in the development of various treatments.
Methods
The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing for antimicrobial and antioxidant properties.
Results
Numerous piperazine-based compounds have been found to possess antimicrobial and antioxidant properties .
Catalysts and Metal Organic Frameworks (MOFs)
Field
Chemical Engineering
Application
Piperazine derivatives have been successfully used in the field of catalysis and metal organic frameworks (MOFs).
Methods
The development of these compounds involves the synthesis of various piperazine derivatives and their subsequent testing in catalysis and MOFs.
Results
Piperazine-based compounds have been found to be effective in catalysis and MOFs .
properties
IUPAC Name |
2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGAFWCADCQCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253505 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol | |
CAS RN |
23470-44-2 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)
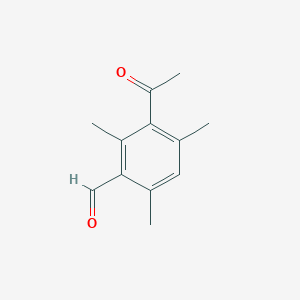
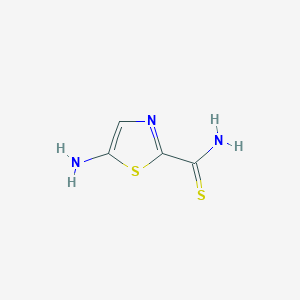
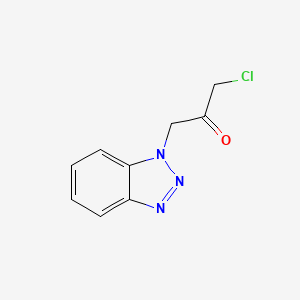
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
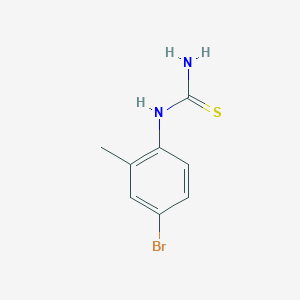
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
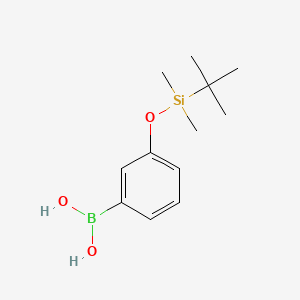
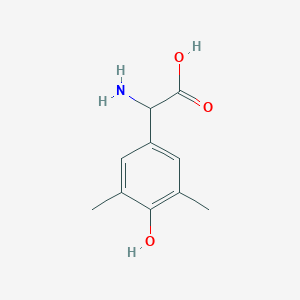
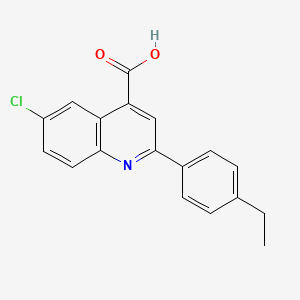
![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)
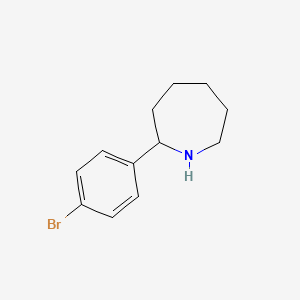
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
